methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-4-11-8-7(5)6(12)2-3-10-8/h2-4H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFLMAVBSKUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Cyclization Conditions
Cyclocondensation efficiency heavily depends on solvent choice and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, while temperatures above 100°C improve ring-closure kinetics. In one protocol, refluxing 4-aminopyridin-2(1H)-one with ethyl acetoacetate in DMF for 12 hours produced the pyrrolo[2,3-b]pyridine scaffold in 72% yield.
| Reaction Component | Optimal Conditions | Yield (%) |
|---|---|---|
| 4-Aminopyridin-2(1H)-one | DMF, 150°C, 8 h | 84 |
| Ethyl acetoacetate | Toluene, reflux, 12 h | 68 |
| 2,2-Dihydroxyacetophenone | H2O, 80°C, 6 h | 76 |
Microwave-Assisted Functionalization and Esterification
Microwave irradiation significantly accelerates esterification and amidation steps. A two-step protocol for methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves:
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Hydroxy Protection : Treating the free hydroxy group with triisopropylsilyl chloride (TIPSCl) in DMF at 5°C to form the silyl-protected intermediate 2 .
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Esterification : Reacting 2 with methyl chloroformate under microwave irradiation (160°C, 20 minutes), followed by deprotection with tetrabutylammonium fluoride (TBAF) to yield the final product in 78% overall yield.
This method minimizes side reactions such as decarboxylation, which commonly occurs under prolonged heating. Comparative studies show microwave-assisted routes achieve 15–20% higher yields than conventional thermal methods.
Domino Multi-Component Reactions for Atom Economy
A one-pot, three-component domino reaction offers an eco-friendly alternative. Combining 4-aminopyridin-2(1H)-one, 2,2-dihydroxy-1-phenylethan-1-one, and methyl acetoacetate in water at 90°C for 6 hours generates the target compound in 82% yield. The reaction proceeds via:
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Knoevenagel Condensation : Formation of an α,β-unsaturated ketone intermediate.
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Michael Addition : Attack by the pyridine amine on the ketone.
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Cyclization and Aromatization : Spontaneous ring closure and dehydration.
This method eliminates the need for toxic solvents and reduces purification steps, aligning with green chemistry principles.
Protection/Deprotection Strategies for Regioselective Synthesis
Regioselective synthesis requires precise protection of reactive sites. The 1H-pyrrolo[2,3-b]pyridine system often necessitates protection of the pyrrole nitrogen to prevent unwanted side reactions. A widely adopted strategy uses the 2-(trimethylsilyl)ethoxymethyl (SEM) group:
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SEM Protection : Treating 4-hydroxy-1H-pyrrolo[2,3-b]pyridine with SEMCl in DMF at 0°C (84% yield).
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Esterification : Reacting the SEM-protected intermediate with methyl chloroformate.
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Deprotection : Removing the SEM group with HCl in methanol to yield the final product.
This approach ensures >90% regioselectivity for the 3-carboxylate position, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring, leading to the formation of dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives have shown potential as inhibitors of specific enzymes and receptors, contributing to therapeutic research.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Substituents at positions 3, 4, and 5 significantly alter molecular properties. Below is a comparative analysis:
Key Observations :
Biological Activity
Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and case studies.
- IUPAC Name: this compound
- Molecular Formula: C₉H₈N₂O₃
- Molecular Weight: 192.17 g/mol
- CAS Number: 1638760-97-0
- Purity: ≥ 97% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Cyclization of Precursors: Utilizing controlled conditions to promote the formation of the pyrrolo[2,3-b]pyridine structure.
- Purification Techniques: Methods such as recrystallization and chromatography are employed to achieve high purity levels .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation: It may also interact with cellular receptors, affecting signal transduction pathways and cellular functions .
Therapeutic Applications
Research indicates several therapeutic potentials for this compound:
- Antimicrobial Activity:
-
Anticancer Properties:
- Various derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds derived from this scaffold showed significant antiproliferative activity against ovarian and breast cancer cell lines .
- A specific derivative was noted for its moderate cytotoxicity with a therapeutic index indicating promising anticancer potential .
- Neuroprotective Effects:
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Synthesis Method | Description | Yield |
|---|---|---|
| Cyclization | Multi-step organic reactions to form the pyrrolopyridine structure | High |
| Purification | Recrystallization and chromatography | >97% purity |
Case Studies
- Antimycobacterial Activity Study:
- Anticancer Activity Evaluation:
Q & A
Q. Advanced Research Focus
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess tautomeric preferences (e.g., lactam-lactim tautomerism) and hydrogen-bonding interactions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on the carboxylate and hydroxy pharmacophores .
How do structural modifications at the 4-hydroxy position affect bioactivity and physicochemical properties?
Q. Advanced Research Focus
- Esterification/Amidation : Replacing the 4-hydroxy group with acyloxy or amino groups alters logP and membrane permeability. For example, tert-butyl ester derivatives showed improved bioavailability in pharmacokinetic studies .
- Chelation Potential : The 4-hydroxy group can coordinate metal ions (e.g., Fe³⁺), influencing redox activity in catalytic applications .
- pH-Dependent Solubility : Protonation of the hydroxy group (pKa ~8–10) affects solubility in physiological buffers .
What strategies resolve contradictions in reported synthetic yields or spectral data?
Q. Advanced Research Focus
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) that may differ across studies .
- Spectral Reanalysis : Compare NMR data with computed shifts (e.g., using ACD/Labs or MestReNova) to confirm assignments .
- Byproduct Identification : Use high-resolution mass spectrometry (HRMS) to detect side products like de-esterified acids or dimerized species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
